molecular formula C6H9BrN2 B1529736 4-bromo-5-ethyl-1-methyl-1H-pyrazole CAS No. 1393728-48-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole

Cat. No. B1529736
M. Wt: 189.05 g/mol
InChI Key: SYBHEVBKMQGBJG-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-1H-pyrazole” is a halogenated heterocycle . It has the empirical formula C4H5BrN2 and a molecular weight of 161.00 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-bromo-5-ethyl-1-methyl-1H-pyrazole” were not found, pyrazole derivatives can be synthesized through various methods . For instance, “4-bromo-1-methyl-1H-pyrazole” can be prepared from 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-methyl-1H-pyrazole” consists of a pyrazole ring with a bromine atom at the 4th position and a methyl group at the 1st position .


Chemical Reactions Analysis

“4-bromo-1-methyl-1H-pyrazole” can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

“4-bromo-1-methyl-1H-pyrazole” is a liquid with a density of 1.558 g/mL at 25 °C and a boiling point of 185-188 °C/760 mmHg . Its refractive index is 1.531 .

Scientific Research Applications

Synthesis and Catalysis

Pyrazole-containing compounds, such as 4-bromo-5-ethyl-1-methyl-1H-pyrazole, have been extensively studied for their role as ligands in stabilizing metal complexes. These complexes are pre-catalysts in cross-coupling reactions like the Suzuki–Miyaura reaction. The substitution pattern on the pyrazole ring affects the electrophilic and steric properties of the metal complexes, influencing their catalytic activity. For example, bulky pyrazole-based ligands have been synthesized and utilized in the creation of bis(pyrazolyl)palladium(II) complexes. These complexes demonstrate significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, with the phenyl-bearing pre-catalyst showing an impressive 98% conversion rate under specific conditions (Ocansey, Darkwa, & Makhubela, 2018).

Electrosynthesis

The electrosynthesis of 4-bromosubstituted pyrazole derivatives, including 4-bromo-5-ethyl-1-methyl-1H-pyrazole, has been explored through the bromination of initial pyrazoles. This process involves the use of a Pt anode in NaBr aqueous solutions, demonstrating that donor substituents on the pyrazole ring facilitate the bromination process. The yield of these derivatives varies depending on the substituents, showcasing the method's versatility and efficiency in synthesizing brominated pyrazole derivatives (Lyalin, Petrosyan, & Ugrak, 2010).

Material Science

In material science, chemically modified polymers incorporating pyrazole derivatives have shown diversified applications. For instance, brominated 1,2-polybutadiene has been used as a macroinitiator for the polymerization of 2-ethyl-2-oxazoline, leading to the creation of water-soluble brush polymers. Further modification through nucleophilic substitution of bromide by 1-methyl imidazole results in polyelectrolyte copolymers. These copolymers have potential applications as stabilizers in heterophase polymerization and for their ionic conducting properties (Yuan et al., 2011).

Safety And Hazards

“4-bromo-1-methyl-1H-pyrazole” is classified as a skin irritant, eye damage inducer, and may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Pyrazole derivatives, including “4-bromo-1-methyl-1H-pyrazole”, have potential applications in the synthesis of various pharmaceutical and biologically active compounds . Their unique chemical properties make them valuable targets for future research .

properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBHEVBKMQGBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-ethyl-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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